molecular formula C25H27NO3 B4080275 N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B4080275
M. Wt: 389.5 g/mol
InChI Key: UGRLNRLQWWYVJF-UHFFFAOYSA-N
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Description

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a combination of methoxyphenyl, tetrahydropyran, and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tetrahydropyran ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the naphthyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the acetamide linkage: This is typically achieved through an amidation reaction using an appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The naphthyl group can be reduced to form dihydronaphthalenes.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and alcohols.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydronaphthalenes and other reduced derivatives.

    Substitution: Formation of substituted acetamides and other derivatives.

Scientific Research Applications

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthyl group.

    N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(benzyl)acetamide: Similar structure but with a benzyl group instead of a naphthyl group.

Uniqueness

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO3/c1-28-22-11-9-21(10-12-22)25(13-15-29-16-14-25)18-26-24(27)17-20-7-4-6-19-5-2-3-8-23(19)20/h2-12H,13-18H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRLNRLQWWYVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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